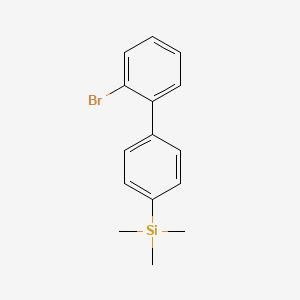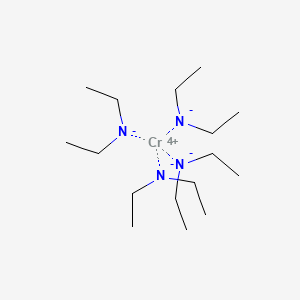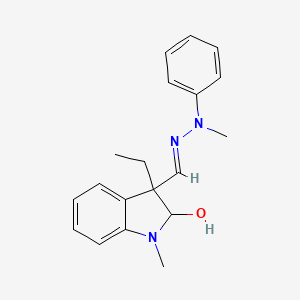
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone is a chemical compound with the molecular formula C19H23N3O and a molecular weight of 309.4 g/mol
Preparation Methods
The synthesis of 2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone typically involves the reaction of 2-hydroxy-1,3,3-trimethylindoline-3-carbaldehyde with methylphenylhydrazine under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) . This reaction yields the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like oxygen (O2) or other oxidizing agents.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various biologically active molecules and complex organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity . This inhibition can affect various biological processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone can be compared to other indole derivatives, such as:
1H-Indole-3-carbaldehyde: This compound is also used as a precursor in the synthesis of biologically active molecules but has different functional groups and reactivity.
2,3,3-Trimethylindolenine: Another indole derivative with applications in organic synthesis, but with distinct structural differences.
Properties
CAS No. |
83949-74-0 |
|---|---|
Molecular Formula |
C19H23N3O |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-ethyl-1-methyl-3-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-2H-indol-2-ol |
InChI |
InChI=1S/C19H23N3O/c1-4-19(14-20-22(3)15-10-6-5-7-11-15)16-12-8-9-13-17(16)21(2)18(19)23/h5-14,18,23H,4H2,1-3H3/b20-14+ |
InChI Key |
OZYMYXIYEKJGDA-XSFVSMFZSA-N |
Isomeric SMILES |
CCC1(C(N(C2=CC=CC=C21)C)O)/C=N/N(C)C3=CC=CC=C3 |
Canonical SMILES |
CCC1(C(N(C2=CC=CC=C21)C)O)C=NN(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


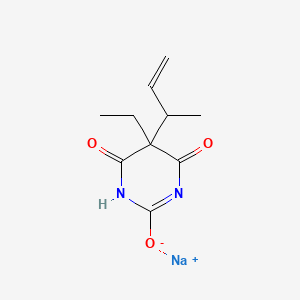


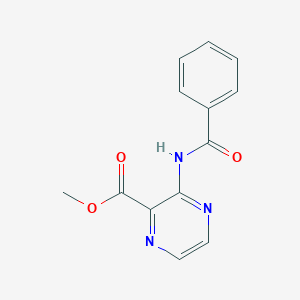
![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
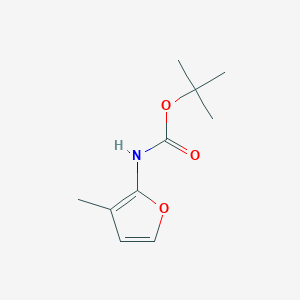
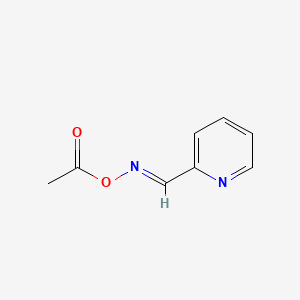
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)
![(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)
![Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate](/img/structure/B13789890.png)

